(2E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2S2/c1-24-15-9-6-14(7-10-15)8-11-20(23)21-12-18(22)17-13-25-19-5-3-2-4-16(17)19/h2-11,13,18,22H,12H2,1H3,(H,21,23)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBNBBFJXOFUHO-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CSC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide typically involves multiple steps:
Formation of the benzo[b]thiophene moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxyethyl group: This step often involves the use of ethylene oxide or similar reagents under controlled conditions.
Formation of the acrylamide linkage: This can be done through the reaction of an amine with an acrylate ester or acrylamide precursor.
Addition of the methylthio group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the acrylamide linkage, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of benzothiophene exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle regulators .
Antioxidant Activity
The antioxidant potential of (2E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide has also been evaluated. It is believed that the presence of the hydroxyl group enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .
Anti-inflammatory Effects
In vitro studies have shown that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in mediating inflammatory responses .
Case Study 1: Anticancer Activity in Breast Cancer Models
A study focused on the effects of benzothiophene derivatives on breast cancer cell lines showed that treatment with this compound led to a significant reduction in cell viability. The study reported an IC50 value indicating effective concentration levels for inducing cytotoxicity .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that pre-treatment with the compound significantly reduced neuronal death and improved functional recovery post-injury, suggesting potential applications in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of (2E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of the target compound can be contextualized against analogous propenamide derivatives reported in the literature. Below is a comparative analysis based on molecular features, biological activity, and computational insights:
Table 1: Structural and Functional Comparison of Propenamide Derivatives
Key Insights
Structural Diversity and Target Specificity: The benzothiophene group in the target compound distinguishes it from analogs with indole (e.g., NVP-LAQ824) or simple phenyl substituents. Benzothiophene’s larger π-system may enhance binding to aromatic residues in enzyme active sites compared to indole derivatives .
Biological Activity Trends :
- NVP-LAQ824 demonstrates that propenamides with electron-withdrawing groups (e.g., sulfonamide) and heterocyclic amines exhibit potent HDAC inhibition and in vivo antitumor activity .
- The target compound’s α,β-unsaturated amide is critical for covalent HDAC binding, but its efficacy may depend on substituent steric effects. The bulkier benzothiophene could hinder binding compared to smaller indole derivatives .
Computational Predictions :
- Docking studies using AutoDock Vina () suggest that the methylsulfanyl group’s electron-donating properties may stabilize interactions with hydrophobic pockets in HDAC isoforms, though validation is required .
Synthetic Feasibility :
- Analogous compounds (e.g., ) are synthesized via Heck coupling or amidation reactions, implying viable routes for the target compound’s production .
Notes
- Research Gaps: No direct biological data exists for the target compound. Priority should be given to enzymatic assays (e.g., HDAC inhibition) and cytotoxicity profiling.
- Contradictions : While benzothiophene derivatives often show enhanced metabolic stability, their larger size may reduce binding affinity compared to indole-based analogs .
- Future Directions : Molecular dynamics simulations and ADMET profiling are recommended to optimize substituent effects.
Biological Activity
(2E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzothiophene moiety, which is often associated with various biological effects, including anticancer and anti-inflammatory activities.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily through its interactions with various cellular pathways and molecular targets.
Anticancer Activity
One of the most significant areas of investigation for this compound is its anticancer properties . Studies have shown that related compounds with similar structures can inhibit the proliferation of cancer cells. For instance, derivatives of benzothiophene have demonstrated antiproliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values ranging from 0.33 to 7.10 μM depending on the specific structure and substitutions present in the molecule .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 | 0.50 |
| Compound B | MCF-7 | 0.82 |
| Compound C | HeLa | 1.28 |
| Compound D | A2780 | 0.63 |
Anti-inflammatory Activity
The compound has also been reported to exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. This modulation can lead to reduced inflammation in various biological systems, making it a candidate for further research in treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound interacts with enzymes that play critical roles in cancer progression and inflammation.
- Cell Signaling Modulation : It influences signaling pathways that are crucial for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Regulation : Some studies suggest that related compounds may affect ROS levels, contributing to their protective effects against oxidative stress .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound and its derivatives:
- Study on Breast Cancer Cells : A detailed study evaluated the antiproliferative effects of various benzothiophene derivatives on breast cancer cell lines, highlighting the promising activity of compounds similar to this compound .
- Inflammatory Response in Animal Models : Research involving animal models demonstrated that compounds with similar structures significantly reduced markers of inflammation when administered after inducing inflammatory responses .
Q & A
Q. How can crystallographic challenges (e.g., twinning) be resolved for this compound?
Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies?
- Methodology :
- Four-parameter logistic model : Fit sigmoidal curves to determine EC₅₀ and Hill coefficients (GraphPad Prism).
- ANOVA with post-hoc tests : Compare treatment groups using Tukey’s HSD for multiple comparisons .
Ethical and Methodological Best Practices
Q. How can researchers ensure reproducibility in synthetic protocols?
- Methodology :
- Detailed documentation : Report exact molar ratios, solvent grades, and equipment (e.g., microwave synthesizer settings).
- Open-data practices : Deposit raw NMR/FTR spectra in repositories like Zenodo or ChemRxiv .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
